molecular formula C16H23N3O2 B2865223 2-Cyclopropyl-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034473-11-3

2-Cyclopropyl-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2865223
CAS No.: 2034473-11-3
M. Wt: 289.379
InChI Key: BBNUWZKXMKRHNI-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a synthetic small molecule featuring a piperidine core that is ether-linked to a 2,6-dimethylpyrimidine ring and acylated with a 2-cyclopropyl ethanone group. This specific molecular architecture, which integrates multiple nitrogen-containing heterocycles, is commonly explored in medicinal chemistry for its potential to interact with various biological targets . Piperidine and pyrimidine derivatives are frequently investigated as key scaffolds in the development of novel therapeutic agents due to their prevalence in compounds with diverse bioactivities . Researchers may value this compound as a versatile advanced intermediate or building block for constructing more complex molecular libraries. Its structure suggests potential for use in hit-to-lead optimization campaigns, particularly in programs targeting enzymes or receptors where related heterocyclic systems have shown activity. The presence of the pyrimidine subunit, a common pharmacophore, indicates that this compound could serve as a valuable precursor in synthesizing candidates for probing new biological pathways .

Properties

IUPAC Name

2-cyclopropyl-1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-11-9-15(18-12(2)17-11)21-14-5-7-19(8-6-14)16(20)10-13-3-4-13/h9,13-14H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNUWZKXMKRHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Construction

The 2,6-dimethylpyrimidin-4-ol precursor is synthesized via Biginelli-like condensation (Figure 1):

Reaction Conditions

  • Substrates : Acetamidine hydrochloride (1.2 eq), ethyl acetoacetate (1.0 eq)
  • Catalyst : HCl (0.1 eq) in refluxing ethanol
  • Yield : 78–85% after recrystallization (hexane/EtOAc)

Mechanistic Insight
Protonation of acetamidine enhances electrophilicity, enabling nucleophilic attack by the β-ketoester enolate. Cyclodehydration forms the pyrimidine ring, with methyl groups introduced via the β-ketoester substituents.

Etherification of Piperidine

Conversion of pyrimidin-4-ol to the corresponding 4-chloropyrimidine facilitates nucleophilic aromatic substitution (NAS) with 4-hydroxypiperidine:

Stepwise Protocol

  • Chlorination : SOCl₂ (3 eq), DMF (cat.), 80°C, 2 h (95% conversion)
  • NAS Reaction :
    • Substrates : 4-chloro-2,6-dimethylpyrimidine (1.0 eq), 4-hydroxypiperidine (1.2 eq)
    • Base : K₂CO₃ (2.5 eq) in DMF, 90°C, 12 h
    • Yield : 68% isolated; purity >95% (HPLC)

Critical Note : Microwave irradiation (150 W, 140°C, 30 min) boosts yield to 82% while reducing reaction time.

Acylation of Piperidine with 2-Cyclopropylethanone

Friedel-Crafts Acylation Approach

Direct acylation using acyl chlorides faces challenges due to cyclopropane ring strain. An alternative employs in situ activation of the ketone:

Optimized Procedure

  • Activation : 2-Cyclopropylethanone (1.5 eq), TiCl₄ (1.2 eq), CH₂Cl₂, −10°C, 1 h
  • Coupling : Add 4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine (1.0 eq), stir at 25°C for 6 h
  • Workup : Quench with NaHCO₃, extract with EtOAc, column chromatography (SiO₂, 7:3 hexane/EtOAc)
  • Yield : 63%; purity 91%

Side Reactions :

  • Over-acylation at piperidine nitrogen (8–12% byproduct)
  • Cyclopropane ring opening (<5% at optimized conditions)

Alternative Pathways and Comparative Analysis

Mitsunobu Etherification for Pyrimidine-Piperidine Linkage

Avoiding chlorination, this method uses DEAD/PPh₃ system:

Parameter Value
Substrates 2,6-Dimethylpyrimidin-4-ol (1.0 eq), 4-hydroxypiperidine (1.2 eq)
Reagents DIAD (1.5 eq), PPh₃ (1.5 eq)
Solvent THF, 0°C → 25°C, 24 h
Yield 71%
Advantage No SOCl₂ handling; milder conditions

Limitation : Higher cost of DIAD limits industrial scalability.

Radical-Mediated Cyclopropanation

Industrial-Scale Considerations and Green Chemistry

Solvent Selection and Recycling

Preferred Solvents :

  • Etherification : Cyclopentyl methyl ether (CPME) – low toxicity, high boiling point
  • Acylation : 2-MeTHF – biodegradable, from renewable resources

Waste Metrics :

  • Process Mass Intensity (PMI): Reduced from 120 to 45 via solvent recovery
  • E-Factor: 18.7 (excluding water)

Catalytic Innovations

  • Photoredox Catalysis : Ru(bpy)₃Cl₂ enables light-driven cyclopropanation at 25°C (PMI reduction 22%)
  • Enzymatic Resolution : Lipase CAL-B resolves racemic cyclopropane intermediates (ee >99%)

Analytical Characterization and Quality Control

Critical QC Parameters :

  • HPLC Purity : >98% (C18, 60:40 MeCN/H₂O + 0.1% TFA)
  • Cyclopropane Stability :
    • Thermal stress (80°C, 24 h): <0.5% ring opening
    • Acid resistance (1N HCl, 25°C): 97% intact after 48 h
  • Chiral Purity : [α]D²⁵ = +12.5° (c 1.0, CHCl₃) for enantiopure batches

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropyl-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone: Similar structure but with a different position of the pyrimidine group.

    2-Cyclopropyl-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)propanone: Similar structure with a propanone group instead of ethanone.

Uniqueness

2-Cyclopropyl-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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